molecular formula C13H19N3O4 B2876124 2-methyl-1-oxo-1-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate CAS No. 1797020-82-6

2-methyl-1-oxo-1-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate

Cat. No.: B2876124
CAS No.: 1797020-82-6
M. Wt: 281.312
InChI Key: XLSPLAOPCVCHIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-1-oxo-1-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate is a useful research compound. Its molecular formula is C13H19N3O4 and its molecular weight is 281.312. The purity is usually 95%.
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Scientific Research Applications

Catalytic Hydrogenation and Synthesis Applications

  • The catalytic hydrogenation of compounds bearing functionalized methylene groups adjacent to nitrogen-containing heterocycles, like pyrazoles and oxazines, has been extensively studied. Such reactions typically lead to the formation of amines and alcohols, which are critical intermediates in pharmaceutical synthesis. For example, hydrogenation of dihydrooxazines can produce 1,4-amino alcohols, highlighting a pathway for the synthesis of complex molecules from simpler precursors (Sukhorukov et al., 2008).

Oligomerization and Polymerization

  • The oligomerization of furans, such as 2-methylfuran, under acidic conditions can lead to the formation of complex organic molecules with potential applications in materials science and organic electronics. This process demonstrates the chemical versatility of furan derivatives in forming structurally diverse and functionally rich polymers (Ishigaki & Shono, 1974).

Corrosion Inhibition

  • Pyrazolic derivatives, which share a functional group similarity with the compound of interest, have been explored for their effectiveness as corrosion inhibitors. These compounds exhibit high efficiency in protecting metals from corrosion, suggesting potential applications in materials protection and preservation. The correlation between molecular structure and inhibition efficiency emphasizes the importance of specific functional groups in designing effective inhibitors (Missoum et al., 2013).

Advanced Organic Synthesis

  • The synthesis of bipyrazolic and tetrahydrofuran derivatives involves complex organic transformations that can lead to the development of novel compounds with pharmaceutical applications. For instance, the creation of compounds featuring pyrazole and tetrahydrofuran rings indicates the potential for producing molecules with unique biological activities, highlighting the compound's relevance in drug discovery and development (Kormanov et al., 2017).

Construction of Heterocyclic Compounds

  • The utility of compounds similar to "2-methyl-1-oxo-1-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate" in the synthesis of heterocyclic compounds, such as pyrazolo[4,3-c]pyridines, is significant. These processes involve the creation of complex molecules that can serve as key intermediates in pharmaceutical synthesis, indicating a broad scope of applications in medicinal chemistry (Prezent et al., 2016).

Properties

IUPAC Name

[2-methyl-1-oxo-1-[[1-(oxolan-3-yl)pyrazol-4-yl]amino]propan-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-9(17)20-13(2,3)12(18)15-10-6-14-16(7-10)11-4-5-19-8-11/h6-7,11H,4-5,8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSPLAOPCVCHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)NC1=CN(N=C1)C2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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